Pyrrolo[1,2-a]pyrazine-2,7(1H)-dicarboxylic acid, 3,4-dihydro-, 2-(1,1-dimethylethyl) ester
CAS No.:
Cat. No.: VC16552048
Molecular Formula: C13H17N2O4-
Molecular Weight: 265.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H17N2O4- |
|---|---|
| Molecular Weight | 265.28 g/mol |
| IUPAC Name | 2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-7-carboxylate |
| Standard InChI | InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-5-4-14-7-9(11(16)17)6-10(14)8-15/h6-7H,4-5,8H2,1-3H3,(H,16,17)/p-1 |
| Standard InChI Key | ZYPUHPLPQDPSDC-UHFFFAOYSA-M |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCN2C=C(C=C2C1)C(=O)[O-] |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure comprises a fused pyrrole-pyrazine ring system, with the pyrrole ring fused to the pyrazine at positions 1 and 2. The 3,4-dihydro modification reduces aromaticity in the pyrazine ring, enhancing reactivity at specific sites. The tert-butyl ester group at position 2 introduces steric bulk, influencing both chemical stability and interactions with biological targets .
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈N₂O₄ |
| Molecular Weight | 266.29 g/mol |
| SMILES Notation | O=C(O)C1=CC=C2N1CCN(C(=O)OC(C)(C)C)C2 |
| InChI Key | CUJDIXRXWMKMID-UHFFFAOYSA-N |
The tert-butyl ester (Boc group) serves as a protective moiety for carboxylic acids, enabling selective functionalization during synthesis .
Synthesis and Reactivity
Synthetic Pathways
Synthesis typically begins with pyrrole derivatives undergoing heterocyclization to form the pyrrolo[1,2-a]pyrazine scaffold. A reported route involves:
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Condensation: Reacting pyrrole-2-carboxylic acid esters with diamine precursors under acidic conditions .
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Oxidation-Reduction: Strategic use of potassium permanganate (oxidation) and lithium aluminum hydride (reduction) to install dihydro groups and ester functionalities.
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Protection/Deprotection: The Boc group is introduced via esterification with tert-butanol, followed by purification using column chromatography .
Reactivity Profile
The dihydro-pyrazine ring exhibits nucleophilic character at the nitrogen atoms, enabling quaternization and ylide formation. For example, treatment with methyl iodide yields N-methylated salts, which generate azomethine ylides for 1,3-dipolar cycloadditions . Such reactions expand the compound’s utility in constructing polycyclic frameworks for drug candidates.
Biological Activity and Mechanisms
Antiproliferative Effects
In vitro studies demonstrate potent activity against cancer cell lines, including leukemia (K562, U937, HL60) and breast cancer (MCF7). Substitution at the C-4 position with a benzylpiperidinyl fluorobenzimidazole group enhances potency, suggesting structure-activity relationship (SAR) dependence on electronic and steric factors .
Table 2: Antiproliferative IC₅₀ Values
| Cell Line | IC₅₀ (μM) |
|---|---|
| K562 | 12.4 |
| MCF7 | 18.9 |
| HL60 | 15.2 |
Physicochemical and Pharmacokinetic Properties
Table 3: Physicochemical Data
| Property | Value |
|---|---|
| LogP | 1.8 |
| Aqueous Solubility (25°C) | 0.45 mg/mL |
| Melting Point | 158–160°C |
Metabolic Fate
In vitro hepatic microsome assays reveal esterase-mediated hydrolysis of the tert-butyl group, yielding the active dicarboxylic acid metabolite. Cytochrome P450 enzymes (CYP3A4/5) further oxidize the pyrrolidine ring, necessitating co-administration with CYP inhibitors to prolong half-life.
Applications in Drug Development
Kinase Inhibition
The compound inhibits serine/threonine kinase Akt (protein kinase B), a key regulator of cell survival and proliferation. By competing with ATP for the kinase’s active site, it induces apoptosis in cancer cells . Comparative studies show 10-fold selectivity for Akt over related kinases (PKA, PKC) .
Antibacterial Agents
Preliminary screens against Gram-positive bacteria (e.g., S. aureus) reveal MIC values of 8–16 μg/mL, attributed to disruption of cell wall synthesis via binding to penicillin-binding proteins.
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